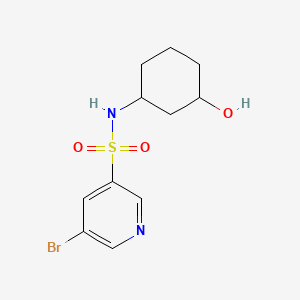
5-Bromo-n-(3-hydroxycyclohexyl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-n-(3-hydroxycyclohexyl)pyridine-3-sulfonamide is a chemical compound that has gained significant interest in scientific research due to its potential use in the development of new drugs. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for drug development.
Mechanism Of Action
The mechanism of action of 5-Bromo-n-(3-hydroxycyclohexyl)pyridine-3-sulfonamide involves its ability to bind to certain enzymes and receptors, thereby inhibiting their activity. For example, this compound binds to the active site of carbonic anhydrase, preventing it from catalyzing the conversion of carbon dioxide and water to bicarbonate and protons. This leads to a decrease in the concentration of bicarbonate in the body, which can have various physiological effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-Bromo-n-(3-hydroxycyclohexyl)pyridine-3-sulfonamide are largely dependent on its ability to inhibit certain enzymes and receptors. For example, inhibition of carbonic anhydrase can lead to a decrease in the concentration of bicarbonate in the body, which can affect the acid-base balance. Inhibition of TRPV1 receptors can lead to a decrease in pain and inflammation.
Advantages And Limitations For Lab Experiments
One advantage of using 5-Bromo-n-(3-hydroxycyclohexyl)pyridine-3-sulfonamide in lab experiments is its specificity for certain enzymes and receptors. This allows researchers to study the effects of inhibiting these targets in a more controlled manner. However, one limitation is that this compound may have off-target effects, leading to unintended consequences.
Future Directions
There are several future directions for research on 5-Bromo-n-(3-hydroxycyclohexyl)pyridine-3-sulfonamide. One direction is to investigate its potential use in the development of new drugs for various conditions, such as pain and inflammation. Another direction is to study its effects on other enzymes and receptors, as well as its potential off-target effects. Additionally, research could be conducted to optimize the synthesis method of this compound, making it more efficient and cost-effective.
Synthesis Methods
The synthesis of 5-Bromo-n-(3-hydroxycyclohexyl)pyridine-3-sulfonamide involves the reaction of 3-hydroxycyclohexylamine and 5-bromopyridine-3-sulfonyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or triethylamine. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Scientific Research Applications
The potential use of 5-Bromo-n-(3-hydroxycyclohexyl)pyridine-3-sulfonamide in scientific research lies in its ability to inhibit certain enzymes and receptors. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. It has also been shown to inhibit the activity of certain ion channels and receptors, such as the TRPV1 receptor.
properties
IUPAC Name |
5-bromo-N-(3-hydroxycyclohexyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3S/c12-8-4-11(7-13-6-8)18(16,17)14-9-2-1-3-10(15)5-9/h4,6-7,9-10,14-15H,1-3,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPWBXJOTQEQOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NS(=O)(=O)C2=CC(=CN=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-n-(3-hydroxycyclohexyl)pyridine-3-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

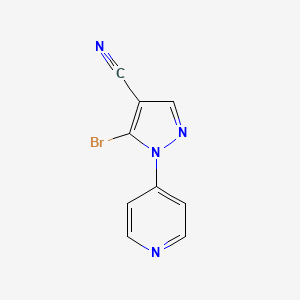
![3-Bromo-6-methoxyimidazo[1,2-a]pyrazine](/img/structure/B566678.png)
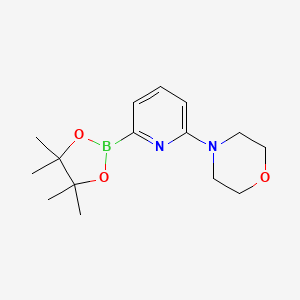
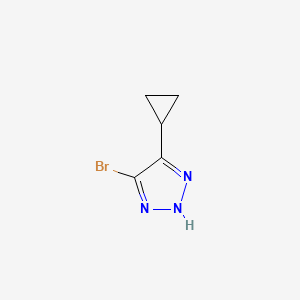
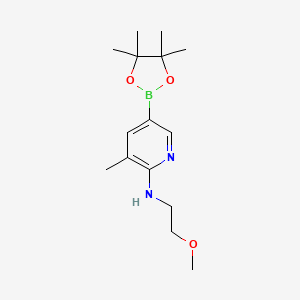
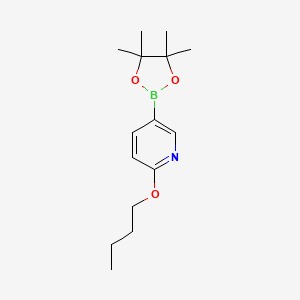

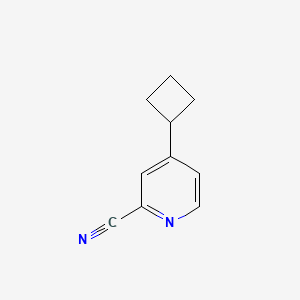
![4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one](/img/structure/B566690.png)
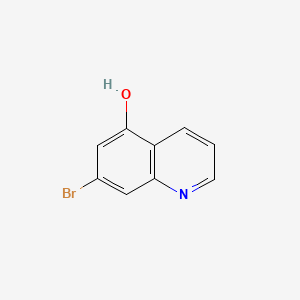
![5,7-Dichlorothieno[2,3-c]pyridine](/img/structure/B566693.png)
![Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B566696.png)
![3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B566698.png)
![[1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B566699.png)